(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one
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Overview
Description
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-fluorobenzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN)
Uniqueness
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one is unique due to its specific structural configuration and the presence of two fluorophenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, highlighting its potential for specialized uses.
Properties
IUPAC Name |
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12-,17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPNBQOTKFPYEG-MCOFMCJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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